molecular formula C8H7ClO4 B14457748 gamma-Resorcylic acid, 3-chloro-4-methyl- CAS No. 73855-52-4

gamma-Resorcylic acid, 3-chloro-4-methyl-

Cat. No.: B14457748
CAS No.: 73855-52-4
M. Wt: 202.59 g/mol
InChI Key: HDYBXCNOZUWZRU-UHFFFAOYSA-N
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Description

Gamma-Resorcylic acid, 3-chloro-4-methyl- is a derivative of resorcinol, a dihydroxybenzene compound. This compound is characterized by the presence of a chlorine atom at the 3-position and a methyl group at the 4-position on the benzene ring. It is a versatile compound with significant applications in various fields, including pharmaceuticals, polymers, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gamma-Resorcylic acid, 3-chloro-4-methyl- typically involves the chlorination and methylation of resorcinol. One common method is the Friedel-Crafts alkylation, where resorcinol undergoes a reaction with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The chlorination can be achieved using chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution at the desired position .

Industrial Production Methods

Industrial production of gamma-Resorcylic acid, 3-chloro-4-methyl- often involves large-scale chlorination and methylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and controlled reaction environments ensures efficient production while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Gamma-Resorcylic acid, 3-chloro-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various halogenated or alkylated derivatives .

Scientific Research Applications

Gamma-Resorcylic acid, 3-chloro-4-methyl- has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of gamma-Resorcylic acid, 3-chloro-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methylresorcinol
  • 4-Chloro-3-methylresorcinol
  • 2,4-Dichlororesorcinol

Uniqueness

Gamma-Resorcylic acid, 3-chloro-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications where specific reactivity or biological activity is desired .

Properties

CAS No.

73855-52-4

Molecular Formula

C8H7ClO4

Molecular Weight

202.59 g/mol

IUPAC Name

3-chloro-2,6-dihydroxy-4-methylbenzoic acid

InChI

InChI=1S/C8H7ClO4/c1-3-2-4(10)5(8(12)13)7(11)6(3)9/h2,10-11H,1H3,(H,12,13)

InChI Key

HDYBXCNOZUWZRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Cl)O)C(=O)O)O

Origin of Product

United States

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